2,3-Dihydro-6-iodoquinolin-4(1H)-one Enables PHD1/PHD3 Selectivity via Reductive Carbonylation
Derivatization of 2,3-dihydro-6-iodoquinolin-4(1H)-one via Pd-catalyzed reductive carbonylation produced dipeptidyl-quinolone analogs that demonstrated altered PHD isoform selectivity compared to the parent quinolone scaffold. Specifically, the derivatives exhibited approximately 10-fold greater potency against PHD1 and PHD3 relative to PHD2, whereas the parent scaffold showed no appreciable isoform selectivity [1]. This shift in selectivity is directly attributable to the 6-iodo handle, which enabled the installation of diverse amino acid-derived side chains via solid-phase synthesis [1].
| Evidence Dimension | PHD isoform selectivity (fold difference in potency) |
|---|---|
| Target Compound Data | ~10-fold more potent against PHD1 and PHD3 than against PHD2 (for dipeptidyl derivatives synthesized from 6-iodoquinolone) |
| Comparator Or Baseline | Parent quinolone scaffold: no appreciable selectivity among PHD1, PHD2, and PHD3 isoforms |
| Quantified Difference | ~10-fold selectivity shift from non-selective baseline |
| Conditions | In vitro enzymatic inhibition assay; dipeptidyl derivatives prepared via Pd-catalyzed reductive carbonylation of 6-iodoquinolone derivative |
Why This Matters
The 6-iodo substituent is essential for enabling the Pd-catalyzed diversification that yields isoform-selective tool compounds, which is not possible with non-iodinated analogs.
- [1] Murray, J. K., et al. (2010). Dipeptidyl-quinolone derivatives inhibit hypoxia inducible factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5434-5438. View Source
